

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Methylvaleric Acid

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Compound of Interest

Compound Name: 2-Methylvaleric acid

Cat. No.: B3421644

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Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of **2-Methylvaleric acid** (also known as 2-methylpentanoic acid). These application notes are intended for researchers, scientists, and professionals in drug development and metabolomics who utilize mass spectrometry for the identification and quantification of small organic molecules. This guide includes a summary of its characteristic mass fragments, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and diagrams illustrating the experimental workflow and fragmentation pathways.

Introduction

2-Methylvaleric acid is a branched-chain short-chain fatty acid (SCFA) with the molecular formula $C_6H_{12}O_2$ and a molecular weight of 116.16 g/mol ^{[1][2]} It is found in various natural sources and is a metabolite of interest in studies of the gut microbiome and metabolic diseases.^[3] Accurate identification and quantification of **2-Methylvaleric acid** are crucial in these research areas, for which mass spectrometry is a powerful analytical technique. Understanding its fragmentation pattern is essential for unambiguous identification in complex biological matrices.

Mass Spectrometry Fragmentation Pattern of 2-Methylvaleric Acid

The electron ionization (EI) mass spectrum of **2-Methylvaleric acid** is characterized by several key fragment ions. The molecular ion peak ($[M]^+$) at m/z 116 is often of low abundance or absent. The fragmentation is dominated by cleavages adjacent to the carbonyl group and rearrangements.

Table 1: Prominent Fragment Ions of **2-Methylvaleric Acid** in EI-MS^{[1][4]}

m/z	Proposed Fragment Ion	Proposed Structure	Relative Intensity
116	$[C_6H_{12}O_2]^+$	$[CH_3CH_2CH_2CH(CH_3)COOH]^+$	Low to absent
101	$[M - CH_3]^+$	$[CH_3CH_2CH_2CHCOOH]^+$	Low
87	$[M - C_2H_5]^+$	$[CH_3CH(CH_3)COOH]^+$	Moderate
74	$[C_3H_6O_2]^+$	$[CH_3CH=C(OH)_2]^+$	High (Base Peak)
73	$[M - C_3H_7]^+$	$[CH(CH_3)COOH]^+$	Moderate
57	$[C_4H_9]^+$	$[CH_3CH_2CH(CH_3)]^+$	Moderate
45	$[COOH]^+$	$[COOH]^+$	Moderate
43	$[C_3H_7]^+$	$[CH_3CH_2CH_2]^+$	High
41	$[C_3H_5]^+$	$[CH_2=CH-CH_2]^+$	High
29	$[C_2H_5]^+$	$[CH_3CH_2]^+$	Moderate
27	$[C_2H_3]^+$	$[CH_2=CH]^+$	Moderate

Note: Relative intensities are approximate and can vary depending on the instrument and analytical conditions.

The base peak is typically observed at m/z 74. This prominent fragment is a result of a McLafferty rearrangement, a characteristic fragmentation of carboxylic acids with a gamma-hydrogen. In this rearrangement, a hydrogen atom from the gamma-carbon is transferred to the carbonyl oxygen, leading to the cleavage of the beta-carbon-gamma-carbon bond and the elimination of a neutral alkene.

Other significant fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).^[5] Alpha-cleavage, the breaking of the bond between the alpha and beta carbons, also contributes to the observed fragments.

Experimental Protocol: GC-MS Analysis of 2-Methylvaleric Acid

This protocol provides a general method for the analysis of **2-Methylvaleric acid** and other short-chain fatty acids in aqueous samples.^[6] Derivatization is often employed for SCFA analysis but is not included in this direct injection protocol.

3.1. Materials and Reagents

- **2-Methylvaleric acid** standard ($\geq 98\%$ purity)^[2]
- Methanol or other suitable organic solvent
- Deionized water
- GC-MS vials and caps

3.2. Sample Preparation

- **Stock Solution:** Prepare a 10 mM stock solution of **2-Methylvaleric acid** in methanol.
- **Calibration Standards:** Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 5 μM to 200 μM .
- **Sample Aliquoting:** Aliquot the prepared standards and any unknown samples into 2 mL GC vials. Fill the vials to the brim to minimize headspace, which can reduce the loss of volatile fatty acids.

3.3. Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Autosampler: Agilent 7693 or equivalent

Table 2: GC-MS Parameters

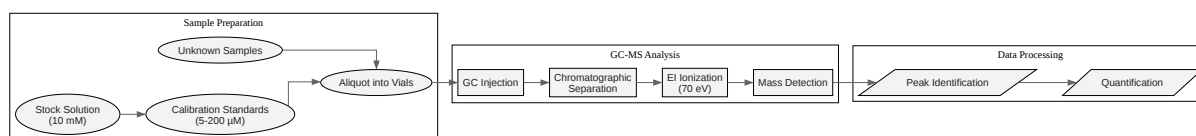
Parameter	Setting
GC Inlet	
Injection Mode	Split (Split ratio 10:1)
Inlet Temperature	250 °C
Injection Volume	1 µL
Carrier Gas	Helium
Flow Rate	1.2 mL/min (Constant Flow)
GC Oven	
Initial Temperature	80 °C
Hold Time	2 min
Ramp Rate 1	10 °C/min to 150 °C
Ramp Rate 2	25 °C/min to 240 °C
Final Hold Time	5 min
MS	
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	240 °C
Scan Range	m/z 25-200

3.4. Data Analysis

- Identify the **2-Methylvaleric acid** peak in the total ion chromatogram (TIC) based on its retention time, as determined by the analysis of the pure standard.

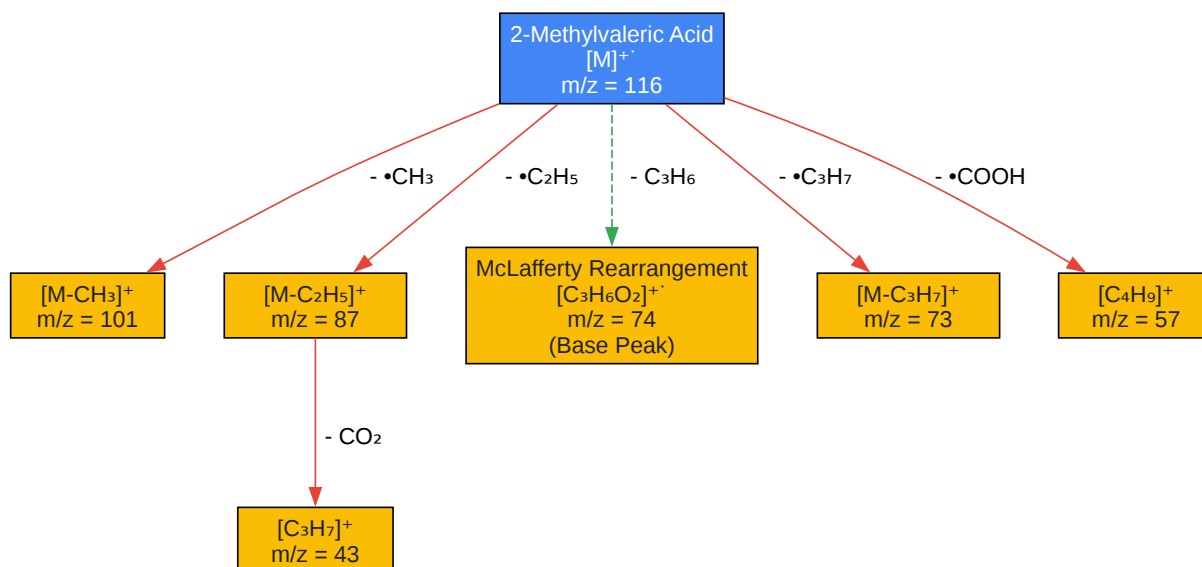
- Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
- Quantify the amount of **2-Methylvaleric acid** in unknown samples by constructing a calibration curve from the peak areas of the calibration standards.

Visualizations



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Caption: Experimental workflow for GC-MS analysis of **2-Methylvaleric acid**.



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Caption: Key fragmentation pathways of **2-Methylvaleric acid** in EI-MS.

Conclusion

The mass spectrum of **2-Methylvaleric acid** is distinguished by a prominent base peak at m/z 74, resulting from a McLafferty rearrangement, along with other characteristic fragments. The provided GC-MS protocol offers a reliable method for the separation and identification of this and other short-chain fatty acids. A thorough understanding of these fragmentation patterns and analytical methods is crucial for accurate compound identification in complex sample matrices.

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